2,2-Dimethoxy-1-phenylundecan-1-one
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Overview
Description
2,2-Dimethoxy-1-phenylundecan-1-one is a chemical compound with the molecular formula C19H30O3 It is known for its unique structure, which includes a phenyl group attached to an undecane chain with two methoxy groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1-phenylundecan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar Friedel-Crafts acylation techniques. The process is scaled up by using industrial reactors and continuous flow systems to maintain consistent reaction conditions and high product purity. The use of automated systems and real-time monitoring ensures efficient production and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-1-phenylundecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
2,2-Dimethoxy-1-phenylundecan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-1-phenylundecan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethoxy-1,2-diphenylethanone
- 2,2-Dimethoxy-2-phenylacetophenone
- 2,6-Dimethoxy-9-phenyl-1H-phenalen-1-one
Uniqueness
2,2-Dimethoxy-1-phenylundecan-1-one is unique due to its specific structural features, such as the undecane chain and the positioning of the methoxy groups. These characteristics contribute to its distinct chemical properties and reactivity, making it valuable for specialized applications in scientific research and industry .
Properties
CAS No. |
143313-54-6 |
---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2,2-dimethoxy-1-phenylundecan-1-one |
InChI |
InChI=1S/C19H30O3/c1-4-5-6-7-8-9-13-16-19(21-2,22-3)18(20)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3 |
InChI Key |
ZIVVAUBMRNADRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(=O)C1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
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